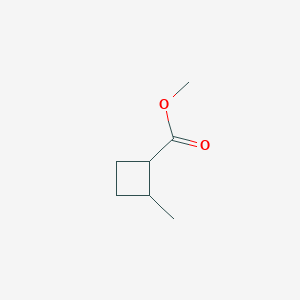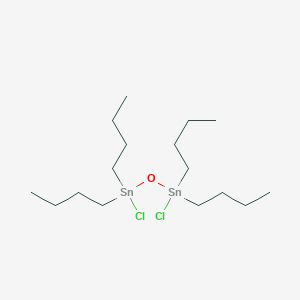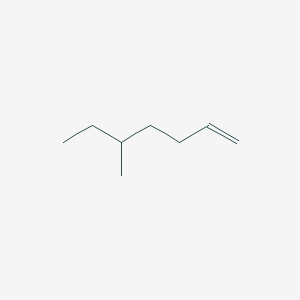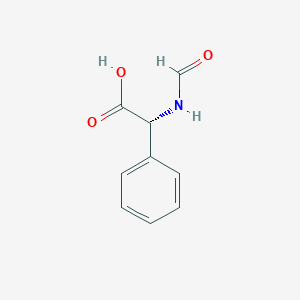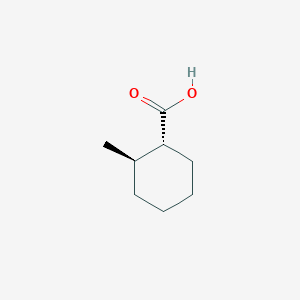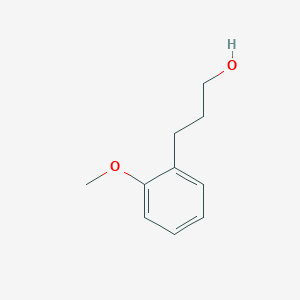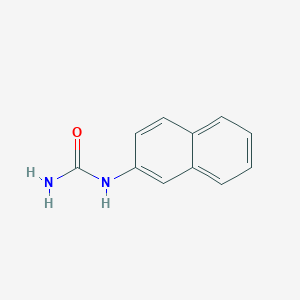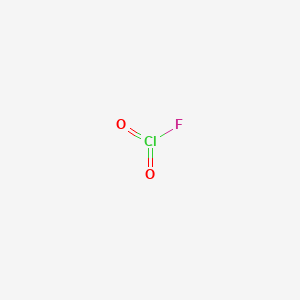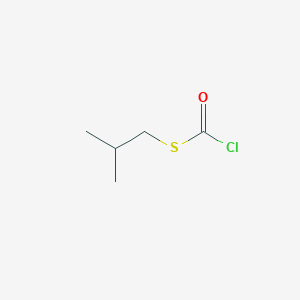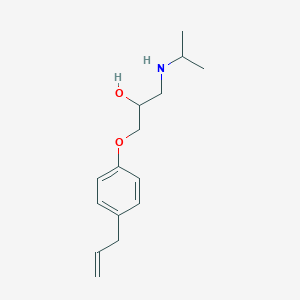
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-, also known as Ipratropium bromide, is a medication used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator, which means it helps to open up the airways in the lungs, making it easier to breathe.
Mecanismo De Acción
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking this action, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide helps to relax the muscles in the airways, allowing them to open up and improve airflow.
Efectos Bioquímicos Y Fisiológicos
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the airways, improve lung function, and decrease the production of mucus. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been shown to have a bronchodilatory effect, which helps to improve breathing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is its well-established safety profile. It has been used for many years in the treatment of COPD and asthma, and its side effects are well-known and generally mild. However, one limitation of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is that it may not be effective in all patients. Some patients may require higher doses or different medications to achieve maximum relief.
Direcciones Futuras
There are several future directions for research on 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide. One area of focus is the development of new formulations of the medication, such as inhalable powders or sprays, to improve its effectiveness and ease of use. In addition, researchers are also exploring the potential use of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in the treatment of other respiratory disorders, such as chronic bronchitis and emphysema. Finally, researchers are also investigating the underlying mechanisms of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide's action, in order to develop new and more effective treatments for COPD and asthma.
In conclusion, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide is a bronchodilator medication used for the treatment of COPD and asthma. It works by blocking the action of acetylcholine, which helps to relax the muscles in the airways and improve breathing. It has been extensively studied for its therapeutic effects, and is generally safe and well-tolerated. Future research directions include the development of new formulations of the medication, exploring its use in the treatment of other respiratory disorders, and investigating its underlying mechanisms of action.
Métodos De Síntesis
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide can be synthesized by reacting 3-(4-(2-propenyl)phenoxy)-1,2-epoxypropane with isopropylamine in the presence of hydrobromic acid. The resulting product is then purified to obtain 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide.
Aplicaciones Científicas De Investigación
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been extensively studied for its therapeutic effects in the treatment of COPD and asthma. It is often used in combination with other medications, such as beta-agonists, to provide maximum relief for patients. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been studied for its potential use in the treatment of other respiratory disorders, such as cystic fibrosis and bronchiectasis.
Propiedades
Número CAS |
13707-90-9 |
|---|---|
Nombre del producto |
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-(4-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-5-13-6-8-15(9-7-13)18-11-14(17)10-16-12(2)3/h4,6-9,12,14,16-17H,1,5,10-11H2,2-3H3 |
Clave InChI |
PDUAYNIDLQOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
Sinónimos |
4-allylphenoxypropanolamine H 64-52 H 64-52, (+-)-isomer H 64-52, hydrochloride H 64-52, hydrochloride, (+)-isomer H 64-52, hydrochloride, (+-)-isomer H 64-52, hydrochloride, (-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




